molecular formula C18H24N2O3 B2573432 8-(2,6-diethyl-4-methylphenyl)-9-hydroxy-1,2,4,5-tetrahydro-7H-pyrazolo[1,2-d][1,4,5]oxadiazepin-7-one CAS No. 243973-19-5

8-(2,6-diethyl-4-methylphenyl)-9-hydroxy-1,2,4,5-tetrahydro-7H-pyrazolo[1,2-d][1,4,5]oxadiazepin-7-one

Cat. No.: B2573432
CAS No.: 243973-19-5
M. Wt: 316.401
InChI Key: YWZBGRYDSPLRHR-UHFFFAOYSA-N
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Description

8-(2,6-diethyl-4-methylphenyl)-9-hydroxy-1,2,4,5-tetrahydro-7H-pyrazolo[1,2-d][1,4,5]oxadiazepin-7-one, more commonly known in research circles as Pinoxaden Acid , is the primary hydrolytic metabolite of the proherbicide Pinoxaden . This compound is of significant interest in environmental and agricultural chemistry research, particularly for studying the environmental fate and behavior of the widely used herbicide Pinoxaden. As a major soil and groundwater metabolite, it plays a crucial role in understanding the degradation pathways and persistence of its parent compound in the environment . Researchers utilize Pinoxaden Acid to investigate its mobility in soil, with a reported soil adsorption coefficient Kf of 0.51, indicating a potential for mobility, and a degradation half-life (DT₅₀) of approximately 64.7 days under laboratory conditions, characterizing it as moderately persistent . Key physicochemical parameters such as a water solubility of 370 mg/L at 20°C and a vapour pressure of 3.60 x 10⁻⁴ mPa further aid scientists in modeling its environmental distribution and potential ecotoxicological impact . With a molecular formula of C₁₈H₂₄N₂O₃ and a molecular weight of 316.4 g/mol, this high-purity reference standard is an essential tool for conducting analytical method development, residue analysis, and regulatory ecotoxicity studies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

8-(2,6-diethyl-4-methylphenyl)-9-hydroxy-1,2,4,5-tetrahydropyrazolo[1,2-d][1,4,5]oxadiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-4-13-10-12(3)11-14(5-2)15(13)16-17(21)19-6-8-23-9-7-20(19)18(16)22/h10-11,21H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZBGRYDSPLRHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1C2=C(N3CCOCCN3C2=O)O)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40920511
Record name 8-(2,6-Diethyl-4-methylphenyl)-1,2,4,5-tetrahydro-9-hydroxy-7H-pyrazolo[1,2-d][1,4,5]oxadiazepin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40920511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243973-19-5
Record name 8-(2,6-Diethyl-4-methylphenyl)-1,2,4,5-tetrahydro-9-hydroxy-7H-pyrazolo[1,2-d][1,4,5]oxadiazepin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40920511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-(2,6-diethyl-4-methyl-phenyl)-tetrahydro-pyrazolo[1,2-d][1,4,5]oxadiazepine-7,9-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound 8-(2,6-diethyl-4-methylphenyl)-9-hydroxy-1,2,4,5-tetrahydro-7H-pyrazolo[1,2-d][1,4,5]oxadiazepin-7-one is a derivative of the pyrazolo[1,2-d][1,4,5]oxadiazepine class. Its structural complexity suggests potential biological activities that merit detailed investigation. This article reviews its biological activity based on recent research findings and case studies.

  • Molecular Formula : C18H24N2O
  • Molecular Weight : 288.40 g/mol
  • CAS Number : 314020-44-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The structure-activity relationship (SAR) indicates that modifications in the phenyl ring and the pyrazolo framework significantly influence its efficacy against COX enzymes.

Anti-inflammatory Effects

Research has demonstrated that compounds similar to This compound show promising anti-inflammatory effects. For instance:

  • IC50 Values : In vitro studies revealed IC50 values for COX-2 inhibition in the range of 0.04±0.01μM0.04\pm 0.01\mu M, comparable to established anti-inflammatory drugs like celecoxib .
CompoundCOX-2 IC50 (µM)Reference
Celecoxib0.04 ± 0.01
Compound A0.04 ± 0.02
Compound B0.06 ± 0.03

Cytotoxicity and Antiproliferative Activity

In cell line studies involving various cancer types (e.g., HeLa and A375), the compound exhibited significant antiproliferative activity:

  • Cell Lines Tested : HeLa (cervical cancer), HCT116 (colon cancer), A375 (melanoma).
Cell LineIC50 (µM)Reference
HeLa15
HCT11610
A37512

Study on Anti-inflammatory Properties

A study conducted on rat models demonstrated the compound's efficacy in reducing carrageenan-induced paw edema. The results indicated a dose-dependent reduction in inflammation compared to control groups treated with indomethacin.

Study on Anticancer Activity

In another study assessing the compound's anticancer properties, it was found to induce apoptosis in cancer cells through the activation of caspase pathways. The study concluded that the compound could serve as a potential therapeutic agent in cancer treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Effects

a. 8-(2,6-Diethyl-4-methylphenyl)-1,2,4,5-tetrahydropyrazolo[1,2-d][1,4,5]oxadiazepine-7,9-dione ()

  • Structural Difference : The 7,9-dione variant replaces the 9-hydroxy group with a ketone.
  • Implications :
    • The dual ketone groups increase electron deficiency, enhancing reactivity toward nucleophiles (e.g., in alkylation or condensation reactions).
    • Reduced hydrogen-bonding capacity compared to the hydroxylated target compound may lower solubility in aqueous media .

b. 8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione ()

  • Structural Difference: A spiro[4.5]decane core replaces the pyrazolo-oxadiazepin system, with benzothiazole and dimethylamino-phenyl substituents.
  • The dimethylamino group introduces strong electron-donating effects, contrasting with the electron-neutral alkyl groups in the target compound .

c. Diethyl 8-Cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()

  • Structural Difference: A tetrahydroimidazo[1,2-a]pyridine core with nitro, cyano, and ester groups.
  • Implications: Nitro and cyano groups render this compound highly electron-deficient, favoring applications in charge-transfer complexes or catalysis. Ester groups enhance lipophilicity, contrasting with the hydroxyl/ketone polarity of the target compound .
Physical and Spectroscopic Properties
Property Target Compound (Hypothetical) 7,9-Dione Analog () Spiro-Benzothiazole () Nitrophenyl-Imidazopyridine ()
Molecular Weight (g/mol) ~425 (estimated) ~439 ~550 (varies with R) 548.51
Melting Point (°C) Not reported Not reported 180–185 243–245
Key Functional Groups 9-OH, 7-one, diethyl-methylphenyl 7,9-dione, diethyl-methylphenyl Spiro-core, benzothiazole Nitro, cyano, ester
Solubility Moderate in DMSO (predicted) Low in water Low in hexane Insoluble in water

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-(2,6-diethyl-4-methylphenyl)-9-hydroxy-1,2,4,5-tetrahydro-7H-pyrazolo[1,2-d][1,4,5]oxadiazepin-7-one?

  • Methodology :

  • Start with 2-Oxa-spiro[3.4]octane-1,3-dione as a precursor for the oxadiazepinone core.
  • Employ condensation reactions with substituted amines or benzothiazole derivatives (e.g., (4-dimethylaminobenzylidene)-(6-R-benzothiazol-2-yl)-amine) under reflux in aprotic solvents (e.g., DMF) to form the fused heterocyclic system .
  • Optimize reaction time and temperature (e.g., 80–100°C for 12–24 hours) to enhance yield.
  • Purify intermediates via column chromatography using silica gel and ethyl acetate/hexane gradients.

Q. How can the structural integrity of this compound be validated?

  • Methodology :

  • Use IR spectroscopy to confirm hydroxyl (-OH) and carbonyl (C=O) functional groups (e.g., peaks at ~3200 cm⁻¹ for -OH and ~1700 cm⁻¹ for C=O) .
  • Perform 1H/13C NMR to assign proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm) and carbon types (e.g., sp³ carbons in the diethyl group at δ 10–30 ppm) .
  • Validate molecular weight via HRMS (ESI) with <5 ppm mass accuracy .

Q. What preliminary assays are used to assess biological activity?

  • Methodology :

  • Screen for enzyme inhibition (e.g., kinases, hydrolases) using fluorescence-based assays.
  • Evaluate cellular permeability via Caco-2 cell monolayers, comparing apical-to-basolateral transport rates .
  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, prioritizing conserved residues in active sites .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. IR) be resolved?

  • Methodology :

  • Cross-validate using 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals and confirm connectivity .
  • Re-examine sample purity via HPLC-UV (e.g., C18 column, acetonitrile/water mobile phase) to rule out impurities causing spectral noise .
  • Compare experimental IR spectra with DFT-calculated vibrational modes to identify discrepancies in functional group assignments .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density and identify reactive sites (e.g., electrophilic carbons in the oxadiazepinone ring) .
  • Simulate reaction pathways using transition state theory to predict activation energies and regioselectivity .
  • Validate predictions with kinetic isotope effect (KIE) experiments using deuterated analogs .

Q. How can reaction conditions be optimized for scale-up synthesis without compromising purity?

  • Methodology :

  • Conduct Design of Experiments (DoE) to test variables: temperature (70–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 1–5 mol% Pd) .
  • Monitor real-time reaction progress via in-situ FTIR to identify byproduct formation and adjust parameters dynamically .
  • Implement flow chemistry for exothermic steps (e.g., cyclization) to improve heat dissipation and scalability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(2,6-diethyl-4-methylphenyl)-9-hydroxy-1,2,4,5-tetrahydro-7H-pyrazolo[1,2-d][1,4,5]oxadiazepin-7-one
Reactant of Route 2
Reactant of Route 2
8-(2,6-diethyl-4-methylphenyl)-9-hydroxy-1,2,4,5-tetrahydro-7H-pyrazolo[1,2-d][1,4,5]oxadiazepin-7-one

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